molecular formula C13H9BrClN3 B12630521 1H-Pyrrolo[2,3-b]pyridine, 4-bromo-3-[(6-chloro-3-pyridinyl)methyl]-

1H-Pyrrolo[2,3-b]pyridine, 4-bromo-3-[(6-chloro-3-pyridinyl)methyl]-

Cat. No.: B12630521
M. Wt: 322.59 g/mol
InChI Key: MCTIKJAVALLADK-UHFFFAOYSA-N
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Description

1H-Pyrrolo[2,3-b]pyridine, 4-bromo-3-[(6-chloro-3-pyridinyl)methyl]- is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential as a fibroblast growth factor receptor (FGFR) inhibitor, which makes it a promising candidate for cancer therapy .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

1H-Pyrrolo[2,3-b]pyridine, 4-bromo-3-[(6-chloro-3-pyridinyl)methyl]- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized pyridine derivatives .

Scientific Research Applications

1H-Pyrrolo[2,3-b]pyridine, 4-bromo-3-[(6-chloro-3-pyridinyl)methyl]- has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as an inhibitor of FGFR, which is involved in cell growth and differentiation.

    Medicine: Investigated for its potential use in cancer therapy due to its ability to inhibit FGFR signaling pathways.

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine, 4-bromo-3-[(6-chloro-3-pyridinyl)methyl]- involves the inhibition of FGFR signaling pathways. This compound binds to the FGFR, preventing the activation of downstream signaling pathways that are involved in cell proliferation and survival. This inhibition can lead to the suppression of tumor growth and the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-Pyrrolo[2,3-b]pyridine, 4-bromo-3-[(6-chloro-3-pyridinyl)methyl]- is unique due to its specific substitution pattern and its potent activity as an FGFR inhibitor. This makes it a valuable compound for targeted cancer therapy .

Properties

Molecular Formula

C13H9BrClN3

Molecular Weight

322.59 g/mol

IUPAC Name

4-bromo-3-[(6-chloropyridin-3-yl)methyl]-1H-pyrrolo[2,3-b]pyridine

InChI

InChI=1S/C13H9BrClN3/c14-10-3-4-16-13-12(10)9(7-18-13)5-8-1-2-11(15)17-6-8/h1-4,6-7H,5H2,(H,16,18)

InChI Key

MCTIKJAVALLADK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1CC2=CNC3=NC=CC(=C23)Br)Cl

Origin of Product

United States

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